molecular formula C22H26N4O3S2 B2561300 4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-70-6

4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2561300
CAS RN: 391227-70-6
M. Wt: 458.6
InChI Key: DJSFFGYHONKZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Schiff bases possess remarkable antimicrobial activity. They inhibit the growth of bacteria, fungi, and viruses. Researchers have explored the potential of this compound as an antimicrobial agent, especially in the context of recent pandemics. The goal is to develop a compound with strong antimicrobial properties to combat various microorganisms .

Analgesic Activity

In a study, N-[4-[(4-methyl-1-sulfonyl)phenyl]acetamide (1) exhibited potent analgesic activity. This compound surpassed previous analogs in terms of anti-hypernociceptive effects, particularly in inflammatory pain .

Industrial Applications

Beyond therapeutic use, Schiff bases find applications in industry. Their easy formation and rich coordination chemistry with metal ions make them valuable for various purposes, including catalysis and material science.

!Schiff Base Structure

DOI link to the full article: Read more

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-6-26(7-2)31(28,29)18-10-8-17(9-11-18)20(27)23-22-25-24-21(30-22)19-15(4)12-14(3)13-16(19)5/h8-13H,6-7H2,1-5H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSFFGYHONKZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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